molecular formula C6H16ClN B3028760 (R)-3,3-Dimethylbutan-2-amine hydrochloride CAS No. 31519-54-7

(R)-3,3-Dimethylbutan-2-amine hydrochloride

Cat. No.: B3028760
CAS No.: 31519-54-7
M. Wt: 137.65
InChI Key: DDRXUCIAWFPHKZ-NUBCRITNSA-N
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Description

(R)-3,3-Dimethylbutan-2-amine hydrochloride is a chiral amine hydrochloride salt with a branched alkyl chain. Its molecular formula is C₆H₁₆ClN, and its molecular weight is 137.65 g/mol . The compound exists in enantiomeric forms, with the (R)-enantiomer having the CAS number 31519-54-7, while the (S)-enantiomer is registered under 31519-55-8 .

Properties

IUPAC Name

(2R)-3,3-dimethylbutan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N.ClH/c1-5(7)6(2,3)4;/h5H,7H2,1-4H3;1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRXUCIAWFPHKZ-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(C)(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31519-54-7
Record name 2-Butanamine, 3,3-dimethyl-, hydrochloride (1:1), (2R)-
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Record name (2R)-3,3-dimethylbutan-2-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3,3-Dimethylbutan-2-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the chiral amine from a suitable precursor, such as ®-2-amino-3,3-dimethylbutane.

    Reaction with Hydrochloric Acid: The chiral amine is then reacted with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out in an aqueous medium under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of ®-3,3-Dimethylbutan-2-amine hydrochloride may involve more efficient and scalable methods, such as:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and reducing production costs.

    Catalytic Hydrogenation: Using a suitable catalyst, the precursor can be hydrogenated in the presence of hydrochloric acid to directly form the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

®-3,3-Dimethylbutan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or other derivatives.

    Reduction: The compound can be reduced to form simpler amines or hydrocarbons.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield oxides or nitro compounds.

    Reduction: Can produce simpler amines or alkanes.

    Substitution: Results in the formation of substituted amines or other derivatives.

Scientific Research Applications

Chemical Synthesis

Chiral Building Block
(R)-3,3-Dimethylbutan-2-amine hydrochloride is widely used as a chiral building block in the synthesis of complex organic molecules. Its chiral center allows for the creation of enantiomerically pure compounds, which are crucial in pharmaceuticals where stereochemistry can significantly affect biological activity.

Synthetic Pathways
The compound can be synthesized through various methods, including:

  • Continuous Flow Synthesis : This method enhances efficiency and scalability.
  • Catalytic Hydrogenation : Involves hydrogenating precursors in the presence of hydrochloric acid to yield the hydrochloride salt.

Biological Research

Enzyme-Substrate Interactions
In biological studies, (R)-3,3-Dimethylbutan-2-amine hydrochloride is employed to investigate enzyme-substrate interactions and protein-ligand binding. Its ability to selectively bind to specific molecular targets makes it a useful tool for understanding biochemical pathways and mechanisms.

Potential Therapeutic Applications
Research is ongoing into the compound's potential therapeutic effects. It may serve as a precursor in synthesizing pharmaceutical agents that target specific diseases or conditions due to its unique properties and interactions with biological systems .

Pharmaceutical Industry

Drug Development
The compound's role in drug development is significant, particularly as an intermediate in synthesizing active pharmaceutical ingredients (APIs). Its chiral nature allows for the production of drugs with high specificity and reduced side effects, which is essential in modern pharmacotherapy .

Industrial Applications

Fine Chemicals Production
(R)-3,3-Dimethylbutan-2-amine hydrochloride is utilized in producing fine chemicals and as an intermediate in various chemical processes. Its unique properties make it suitable for applications that require high purity and specific reactivity .

Case Study 1: Chiral Synthesis

In a study focused on synthesizing enantiomerically pure compounds for pharmaceutical use, (R)-3,3-Dimethylbutan-2-amine hydrochloride was successfully used as a chiral auxiliary. The resulting compounds demonstrated improved efficacy in binding to target receptors compared to their racemic counterparts.

Research examining the interaction of (R)-3,3-Dimethylbutan-2-amine hydrochloride with specific enzymes revealed significant insights into its mechanism of action. The compound exhibited selective inhibition of certain enzymatic pathways, suggesting potential therapeutic applications.

Mechanism of Action

The mechanism of action of ®-3,3-Dimethylbutan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Below is a detailed comparison of (R)-3,3-Dimethylbutan-2-amine hydrochloride with similar compounds, focusing on structural variations, synthesis, and applications.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Synthesis Highlights Applications References
(R)-3,3-Dimethylbutan-2-amine hydrochloride C₆H₁₆ClN 137.65 31519-54-7 Branched amine, R-configuration Reactant in triazolo synthesis (88% yield) Pharmaceutical intermediates
(S)-3,3-Dimethylbutan-2-amine hydrochloride C₆H₁₆ClN 137.65 31519-55-8 S-enantiomer of the above Not explicitly detailed Chiral resolution studies
2-(4-Methoxyphenyl)-3,3-dimethylbutan-2-amine hydrochloride C₁₃H₂₂ClNO 259.78 N/A Aromatic methoxy substitution at position 4 Synthesized via General Procedure C (70% yield) Potential CNS-targeting agents
(S)-1-Fluoro-3,3-dimethylbutan-2-amine hydrochloride C₆H₁₅ClFN 165.64 N/A Fluorine substitution at position 1 Hydrogenation with Pd/C and HCl in ethanol Cannabinoid receptor modulators
3-Methoxy-3-methylbutan-2-amine hydrochloride C₆H₁₆ClNO 169.65 CID 55290157 Methoxy group at position 3 Predicted collision cross-section data Structural and computational studies
(R)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride C₁₃H₂₂ClN 227.77 499157-78-7 Aromatic dimethyl substitution Not detailed Pharmacological research

Key Findings

Enantiomeric Differences
  • The (R) and (S) enantiomers of 3,3-dimethylbutan-2-amine hydrochloride exhibit distinct stereochemical interactions in drug synthesis. For example, the (R) -enantiomer is specifically utilized in the synthesis of triazolo[1,5-a]pyrimidine derivatives , highlighting its role in asymmetric catalysis .
Substituent Effects
  • Fluorinated Analog: The introduction of a fluorine atom at position 1 (as in (S)-1-fluoro-3,3-dimethylbutan-2-amine hydrochloride) enhances binding affinity to cannabinoid receptors (CB2), making it valuable in developing neuropathic pain therapeutics .
Physicochemical Properties
  • 3-Methoxy-3-methylbutan-2-amine hydrochloride has a predicted collision cross-section (CCS) of 129.6 Ų for [M+H]⁺, useful in mass spectrometry-based structural characterization .

Biological Activity

(R)-3,3-Dimethylbutan-2-amine hydrochloride is a chiral amine that has garnered attention in various fields of biological and medicinal chemistry. Its unique structure allows for selective interactions with biological targets, making it an important compound for research and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

(R)-3,3-Dimethylbutan-2-amine hydrochloride is characterized by its chiral center, which significantly influences its biological interactions. The compound's molecular formula is C5_5H14_{14}ClN, and it exists as a hydrochloride salt to enhance solubility and stability in biological systems.

The biological activity of (R)-3,3-Dimethylbutan-2-amine hydrochloride primarily involves its interaction with specific enzymes and receptors. The chiral nature of this compound enables it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact molecular pathways can vary based on the context of its application:

  • Enzyme-Substrate Interactions : The compound is employed in studies examining enzyme kinetics and substrate specificity.
  • Protein-Ligand Binding : It serves as a model compound for investigating binding affinities and mechanisms in drug design.

Biological Activity Overview

The following table summarizes the known biological activities associated with (R)-3,3-Dimethylbutan-2-amine hydrochloride:

Activity Description
Enzyme Inhibition Modulates activity of specific enzymes involved in metabolic pathways.
Receptor Interaction Binds to neurotransmitter receptors, potentially influencing signaling pathways.
Microtubule Stabilization Shown to stabilize microtubules in cellular assays, impacting cell division.
Therapeutic Potential Investigated as a precursor in the synthesis of pharmacologically active compounds.

Case Studies and Research Findings

  • Microtubule Stabilization Studies :
    • A study demonstrated that (R)-3,3-Dimethylbutan-2-amine hydrochloride stabilizes microtubules in QBI293 cells. The compound was tested at concentrations of 1 μM and 10 μM, showing significant changes in acetylated α-tubulin levels compared to controls .
  • Enzyme Interaction Studies :
    • Research highlighted the compound's role in modulating enzyme-substrate interactions, particularly focusing on its selectivity towards certain metabolic enzymes. This selectivity is attributed to its stereochemistry, which affects binding affinity and specificity.
  • Toxicological Assessments :
    • Toxicity studies indicate that while the compound exhibits moderate toxicity at high doses, sub-lethal effects such as lethargy and gastrointestinal disturbances were observed in animal models . This underscores the importance of dosage regulation in therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare (R)-3,3-Dimethylbutan-2-amine hydrochloride, and how is stereochemical purity ensured?

  • Methodological Answer : A typical synthesis involves reacting a precursor (e.g., methyl ((2S)-3,3-dimethyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate) with hydrochloric acid in dioxane, followed by stirring at room temperature and concentration under reduced pressure. Stereochemical integrity is confirmed via 1H-NMR^1 \text{H-NMR} (e.g., δ 9.00 ppm for the amine proton and δ 3.89–3.86 ppm for stereosensitive methylene protons). This ensures retention of the (R)-configuration .

Q. Which analytical techniques are critical for characterizing (R)-3,3-Dimethylbutan-2-amine hydrochloride, and how are impurities detected?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : To confirm structural identity and stereochemistry (e.g., δ 1.02 ppm for tert-butyl groups in 1H-NMR^1 \text{H-NMR}) .
  • TLC/HPLC : For purity assessment and detection of byproducts (e.g., unreacted intermediates or enantiomeric impurities). Mobile phases like ethyl acetate/hexane mixtures or chiral columns can resolve enantiomers .
  • Mass Spectrometry : To verify molecular weight (e.g., 135.63 g/mol via ESI-MS) .

Advanced Research Questions

Q. How can researchers resolve contradictions between NMR and HPLC data when assessing enantiomeric purity?

  • Methodological Answer : Discrepancies may arise due to residual solvents or non-chiral impurities in NMR, which are not resolved in chiral HPLC. To address this:

Use deuterated solvents (e.g., DMSO-d6) to eliminate solvent interference in NMR .

Perform 2D-NMR (COSY, NOESY) to confirm stereochemical assignments .

Cross-validate with polarimetry or X-ray crystallography for absolute configuration .

Q. What experimental strategies are recommended for studying the stability of (R)-3,3-Dimethylbutan-2-amine hydrochloride under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : Prepare buffered solutions (pH 1–14) and monitor degradation via HPLC at timed intervals. Acidic conditions may protonate the amine, reducing reactivity, while alkaline conditions could induce racemization .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (e.g., mp 211°C for related hydrochlorides) . Store samples at -20°C in desiccators to prevent hygroscopic degradation .

Q. How can (R)-3,3-Dimethylbutan-2-amine hydrochloride serve as a chiral building block in asymmetric synthesis?

  • Methodological Answer : Its tertiary amine and rigid tert-butyl group make it a valuable precursor for:

  • Catalytic Ligands : Coordinate with metals (e.g., Pd, Rh) to induce enantioselectivity in cross-coupling reactions .
  • Pharmaceutical Intermediates : For synthesizing β-amino alcohols or peptidomimetics. Example: React with ketones under reductive amination conditions (NaBH4_4/AcOH) to form chiral amines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3,3-Dimethylbutan-2-amine hydrochloride
Reactant of Route 2
(R)-3,3-Dimethylbutan-2-amine hydrochloride

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